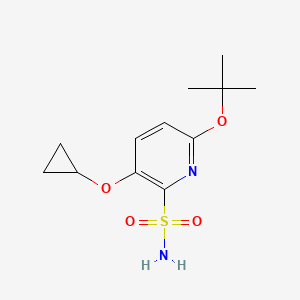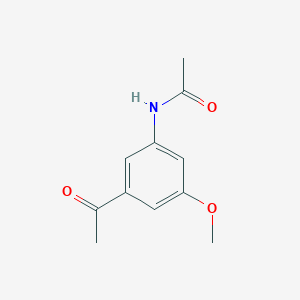
2-Amino-6-fluoropyridine-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-fluoropyridine-4-sulfonyl chloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. These compounds have reduced basicity and are generally less reactive compared to their chlorinated and brominated analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-Amino-6-fluoropyridine with chlorosulfonic acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of 2-Amino-6-fluoropyridine-4-sulfonyl chloride often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluoropyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The fluorine atom in the pyridine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of 2-Amino-6-fluoropyridine.
Scientific Research Applications
2-Amino-6-fluoropyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the development of fluorinated analogues of biologically active molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoropyridine-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in proteins or other biomolecules. This reactivity makes it useful in the design of enzyme inhibitors or other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloropyridine-4-sulfonyl chloride
- 2-Amino-6-bromopyridine-4-sulfonyl chloride
- 2-Amino-6-iodopyridine-4-sulfonyl chloride
Uniqueness
2-Amino-6-fluoropyridine-4-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom’s strong electron-withdrawing effect reduces the basicity of the pyridine ring and alters its reactivity compared to its chlorinated, brominated, and iodinated analogues .
Properties
CAS No. |
1393547-89-1 |
|---|---|
Molecular Formula |
C5H4ClFN2O2S |
Molecular Weight |
210.61 g/mol |
IUPAC Name |
2-amino-6-fluoropyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C5H4ClFN2O2S/c6-12(10,11)3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) |
InChI Key |
RARKNNDGYNKGOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1N)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




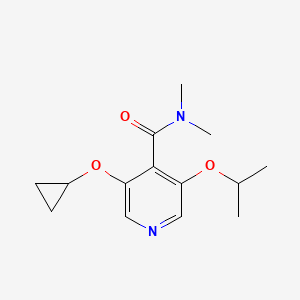
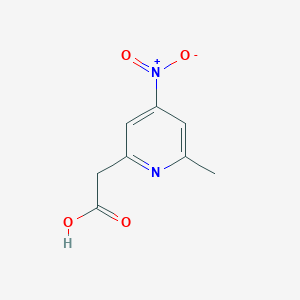
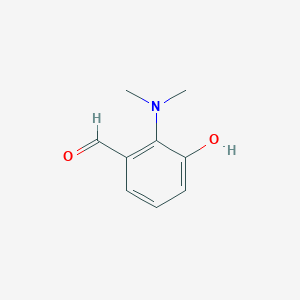

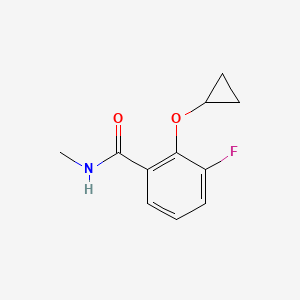

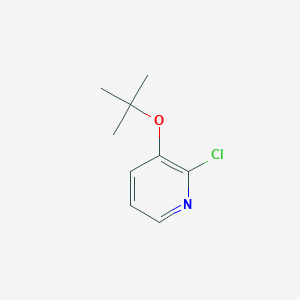
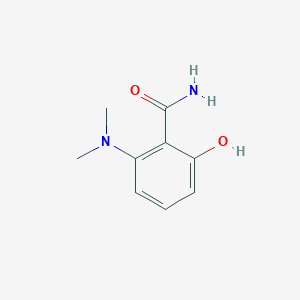

![1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B14843606.png)
